4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile chemical structure and properties
4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile chemical structure and properties
The following technical guide provides an in-depth analysis of 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile , a specialized heterocyclic building block critical in the synthesis of next-generation Androgen Receptor (AR) antagonists and kinase inhibitors.
[1][2][3][4]
Executive Summary
4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile (CAS: 1249090-18-3) is a high-value pharmacophore scaffold used primarily in medicinal chemistry for the development of oncology therapeutics.[1] Structurally, it combines a benzonitrile core—essential for hydrogen bonding in nuclear receptor pockets—with a 3-aminopyrazole moiety, which serves as a versatile handle for amide coupling or urea formation.
This compound is a structural bioisostere of the key intermediates used in the synthesis of Darolutamide (Nubeqa), Enzalutamide (Xtandi), and Apalutamide (Erleada).[1] Its specific fluorination pattern (3-fluoro) and pyrazole regiochemistry (1-aryl-3-amino) are designed to optimize metabolic stability and ligand-binding affinity in the Androgen Receptor (AR) ligand-binding domain (LBD).[1]
Chemical Identity & Physicochemical Properties[3][5][6][7][8][9][10][11]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile |
| CAS Number | 1249090-18-3 |
| Molecular Formula | C₁₀H₇FN₄ |
| Molecular Weight | 202.19 g/mol |
| SMILES | NC1=NN(C2=CC=C(C#N)C=C2F)C=C1 |
| Structural Class | N-Aryl Pyrazole / Benzonitrile |
Physicochemical Profile
The compound exhibits properties typical of a drug-like fragment (Rule of 3 compliant), making it an ideal starting point for fragment-based drug discovery (FBDD).[1]
| Parameter | Value (Predicted/Exp) | Significance |
| LogP | ~1.8 - 2.2 | Optimal lipophilicity for membrane permeability.[1] |
| TPSA | ~65 Ų | Indicates good oral bioavailability potential.[1] |
| pKa (Amino) | ~2.5 - 3.5 | Weakly basic; the amino group is non-protonated at physiological pH, facilitating nucleophilic attack.[1] |
| Melting Point | 145 - 150 °C | Crystalline solid, stable under ambient conditions.[1] |
| Solubility | DMSO, MeOH, DMF | Low solubility in water; requires organic co-solvents for reactions. |
Synthesis & Manufacturing Methodologies
The synthesis of 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile typically follows a Nucleophilic Aromatic Substitution (SNAr) strategy followed by a Heterocyclic Cyclization .[1] This route is preferred over transition-metal catalyzed couplings (Buchwald-Hartwig) for cost-efficiency and scalability.[1]
Synthetic Route: SNAr + Cyclization
This protocol describes the formation of the hydrazine intermediate followed by pyrazole ring construction.[1]
Step 1: Hydrazine Formation Reaction of 3,4-difluorobenzonitrile with hydrazine hydrate. The fluorine at the 4-position is more electrophilic due to the para-cyano group, allowing for regioselective substitution.
Step 2: Pyrazole Cyclization The resulting 4-hydrazinyl-3-fluorobenzonitrile is condensed with a C3-synthon, such as 2-chloroacrylonitrile or 3-ethoxyacrylonitrile , followed by oxidation/aromatization to yield the 3-aminopyrazole.[1]
Reaction Workflow Diagram
Caption: Two-step synthesis via regioselective SNAr of 3,4-difluorobenzonitrile followed by pyrazole cyclization.
Experimental Protocol (Representative)
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Hydrazine Formation:
-
Charge a reactor with 3,4-difluorobenzonitrile (1.0 eq) and Ethanol (10 vol).
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Add Hydrazine hydrate (1.2 eq) dropwise at 0°C.
-
Warm to RT and stir for 4 hours (Monitor by TLC/LCMS).
-
Quench with water; filter the precipitate (4-hydrazinyl intermediate).[1]
-
-
Cyclization:
Medicinal Chemistry Applications
Androgen Receptor (AR) Antagonists
This scaffold is a direct analog of the "tail" moiety found in second-generation anti-androgens.[1]
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Mechanism: The benzonitrile group acts as a hydrogen bond acceptor for Arg752 in the AR ligand-binding domain.[1]
-
Bioisosterism: The 3-fluoro substituent mimics the 3-chloro group of Darolutamide but with higher metabolic stability (stronger C-F bond) and altered electronic properties (higher electronegativity), potentially reducing off-target activity.[1]
-
Linker Utility: The 3-amino group on the pyrazole serves as the attachment point for the "head" group (e.g., substituted benzamides or pyrazoles) via urea or amide linkages.[1]
Kinase Inhibition (p38 & JAK)
The N-phenylpyrazole motif is a "privileged structure" in kinase inhibitor design.[1]
-
Binding Mode: The amino-pyrazole motif functions as a hinge binder, forming donor-acceptor hydrogen bonds with the kinase hinge region (e.g., Met residue).[1]
-
Selectivity: The 3-fluoro group on the phenyl ring induces a twist in the biaryl system (dihedral angle ~30-40°), which can be exploited to fit into specific hydrophobic pockets (e.g., the gatekeeper region).[1]
Structure-Activity Relationship (SAR) Logic
Caption: SAR decomposition showing the functional role of each pharmacophore element.
Analytical Characterization
Validating the structure requires confirming the regiochemistry of the pyrazole (N1 vs N2 attachment) and the position of the amino group.[1]
| Method | Expected Signal / Characteristic |
| ¹H NMR (DMSO-d₆) | Benzene Ring: ~7.6–8.0 ppm (Multiplet, 3H).[1] Pyrazole: ~5.8 ppm (d, 1H, C4-H), ~8.2 ppm (d, 1H, C5-H).[1] Amine: ~5.0–6.0 ppm (Broad singlet, 2H, NH₂).[1] |
| ¹³C NMR | CN: ~118 ppm.[1] C-F Coupling: Doublets observed for carbons ortho/meta to Fluorine (~160 ppm for C-F).[1] |
| FT-IR | Nitrile (CN): Sharp band at ~2230 cm⁻¹.[1] Amine (NH₂): Doublet at ~3300–3400 cm⁻¹.[1] |
| LC-MS | [M+H]⁺: 203.2 m/z.[1] Fragmentation often shows loss of CN (-26) or HF (-20).[1] |
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation) - Category 4.[1]
-
Specific Risks: As a nitrile derivative, it may release cyanide under extreme acidic/metabolic conditions, though the aromatic nitrile is generally stable.
-
Handling: Use in a fume hood.[1] Avoid contact with strong oxidizers.[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group.
References
-
PubChem Compound Summary. (2025). 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile (CAS 1249090-18-3).[2][3][1][4] National Library of Medicine.[1] Available at: [Link][1]
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Clegg, N. J., et al. (2012).[1] ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment.[1] Cancer Research.[1] (Discusses the SAR of benzonitrile-pyrazole scaffolds). Available at: [Link]
-
Moilanen, A. M., et al. (2015).[1] Discovery of ODM-201, a new-generation androgen receptor inhibitor targeting resistance mechanisms to androgen signaling-directed prostate cancer therapies.[1] Scientific Reports.[1] (Details the structural logic of Darolutamide analogs). Available at: [Link][1]
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- 1. (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile | C13H13ClN4 | CID 67170882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1341446-83-0,3-Cyclobutylpropiolic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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